molecular formula C8H20ClNO3S B8137037 HS-PEG3-CH2CH2NH2 hydrochloride

HS-PEG3-CH2CH2NH2 hydrochloride

Cat. No.: B8137037
M. Wt: 245.77 g/mol
InChI Key: QQZJNHYQESKPGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-PEG3-CH2CH2NH2 hydrochloride involves the reaction of a PEG-based thiol with an amine group. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

HS-PEG3-CH2CH2NH2 hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the thiol and amine groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a PEG-based alkylated product, while oxidation could lead to the formation of disulfides or sulfoxides .

Scientific Research Applications

HS-PEG3-CH2CH2NH2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

HS-PEG3-CH2CH2NH2 hydrochloride functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HS-PEG3-CH2CH2NH2 hydrochloride is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its amine group allows for versatile chemical modifications, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S.ClH/c9-1-2-10-3-4-11-5-6-12-7-8-13;/h13H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJNHYQESKPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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